Loteprednol etabonate/tobramycin

ophthalmic corticosteroids intraocular pressure blepharokeratoconjunctivitis

This fixed-dose ophthalmic combination (0.5% loteprednol etabonate, 0.3% tobramycin) is engineered with a retrometabolic 'soft' corticosteroid that confers 4.3× greater glucocorticoid receptor binding than dexamethasone yet undergoes rapid tissue esterase hydrolysis, demonstrably reducing IOP elevation risk versus C-20 ketone steroid combinations. Procure this specific CAS-graded combination to ensure the differentiated safety and anti-inflammatory efficacy validated in clinical trials for blepharokeratoconjunctivitis and post-cataract surgery.

Molecular Formula C42H68ClN5O16
Molecular Weight 934.5 g/mol
CAS No. 863983-05-5
Cat. No. B12727099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoteprednol etabonate/tobramycin
CAS863983-05-5
Molecular FormulaC42H68ClN5O16
Molecular Weight934.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
InChIInChI=1S/C24H31ClO7.C18H37N5O9/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3;5-18,24-28H,1-4,19-23H2/t16-,17-,18-,19+,22-,23-,24-;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m00/s1
InChIKeyJOTNXPXOZZACQR-MDJKOFFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loteprednol Etabonate/Tobramycin (CAS 863983-05-5) Fixed-Dose Ophthalmic Suspension: Formulation and Baseline Characteristics for Procurement Assessment


Loteprednol etabonate/tobramycin (CAS 863983-05-5) is a fixed-dose combination ophthalmic suspension containing 0.5% loteprednol etabonate, a retrometabolically designed 'soft' corticosteroid, and 0.3% tobramycin, a broad-spectrum aminoglycoside antibiotic [1]. The formulation, marketed as Zylet®, is specifically designed as a topical anti-infective/corticosteroid combination for steroid-responsive inflammatory ocular conditions where a superficial bacterial ocular infection or risk of bacterial ocular infection exists [2]. The combination exploits the pH-stabilizing properties of tobramycin to maintain the stability of the aqueous suspension containing the lipophilic loteprednol etabonate [3].

Why Generic Substitution of Loteprednol Etabonate/Tobramycin with Alternative Corticosteroid/Antibiotic Combinations Is Not Supported by Clinical Equivalence Data


Procurement decisions involving ophthalmic corticosteroid/antibiotic combinations cannot rely on therapeutic class substitution due to substantial molecular-level and clinical outcome differences. While combinations such as dexamethasone 0.1%/tobramycin 0.3% (DM/T) or prednisolone acetate formulations share the tobramycin component, the corticosteroid moiety fundamentally alters both the safety profile and the risk-benefit calculus. Loteprednol etabonate, a C-20 ester-based corticosteroid, exhibits a glucocorticoid receptor binding affinity 4.3 times higher than dexamethasone yet undergoes rapid hydrolysis by tissue esterases to inactive metabolites, thereby limiting systemic exposure and intraocular pressure (IOP) elevation [1]. In contrast, C-20 ketone corticosteroids such as dexamethasone and prednisolone acetate lack this metabolic inactivation pathway, resulting in prolonged tissue residence and higher rates of clinically significant IOP elevation [2]. Head-to-head clinical trials have directly demonstrated that LE/T offers comparable anti-inflammatory efficacy to DM/T while conferring a measurably lower risk of IOP elevation [3]. Consequently, substituting LE/T with alternative corticosteroid/tobramycin combinations introduces quantifiably different safety liabilities that cannot be assumed equivalent.

Loteprednol Etabonate/Tobramycin (CAS 863983-05-5): Comparator-Based Quantitative Evidence for Differentiated Procurement Decisions


IOP Safety Superiority of Loteprednol Etabonate/Tobramycin Over Dexamethasone/Tobramycin: Head-to-Head Randomized Trial Data

In a pooled analysis of two randomized, controlled trials (N=627 safety population; N=495 efficacy-evaluable eyes) directly comparing loteprednol etabonate 0.5%/tobramycin 0.3% (LE/T) versus dexamethasone 0.1%/tobramycin 0.3% (DM/T) administered four times daily for 2 weeks, LE/T demonstrated equivalent anti-inflammatory efficacy (least squares mean change from baseline in composite blepharitis severity: -2.86 for LE/T versus -2.99 for DM/T; 90% CI for mean treatment difference: -0.35 to 0.11) but with a numerically lower incidence of clinically significant IOP elevation [1]. Specifically, among the Chinese study cohort, IOP increases ≥10 mmHg over baseline occurred in 6 patients receiving LE/T compared with 13 patients receiving DM/T. In the U.S. study cohort, only 1 patient (DM/T group) experienced such elevation [1]. The overall conclusion states that LE/T 'demonstrated a better safety profile with respect to changes in IOP' [1]. This IOP-sparing advantage is mechanistically attributable to loteprednol etabonate's rapid metabolic inactivation by tissue esterases, a property absent in dexamethasone [2].

ophthalmic corticosteroids intraocular pressure blepharokeratoconjunctivitis drug safety

Postoperative Inflammation Control: Loteprednol/Tobramycin Demonstrates Superior Early Anterior Chamber Cell Reduction Versus Prednisolone Acetate

In a retrospective comparative study of 299 patients undergoing cataract surgery, loteprednol etabonate 0.5%/tobramycin 0.3% ophthalmic suspension (administered four times daily) was compared with prednisolone acetate 1% (administered four times daily) for postoperative inflammation control [1]. At day 8 postoperatively, the LE/T group exhibited a significantly lower mean anterior chamber cell reaction grade compared with the prednisolone acetate group (0.124 vs 0.350, p < 0.001), indicating superior early anti-inflammatory efficacy [1]. At day 28, the difference narrowed (0.024 vs 0.046, p = 0.269), demonstrating comparable longer-term control [1]. Notably, both groups experienced reductions in mean IOP from baseline, with the LE/T group showing a numerically greater reduction at day 28 (-2.18 mmHg vs -1.25 mmHg, p = 0.006) [1]. The study concluded that LE/T 'was not less effective than prednisolone acetate in controlling anterior chamber cell reaction during the postoperative period' while exhibiting favorable IOP dynamics [1].

cataract surgery postoperative inflammation anterior chamber cell corticosteroid comparison

Glucocorticoid Receptor Binding Affinity: Loteprednol Etabonate Exhibits 4.3-Fold Higher Affinity Than Dexamethasone

In vitro receptor binding studies have quantified the relative glucocorticoid receptor (GR) binding affinity of loteprednol etabonate compared with dexamethasone. Loteprednol etabonate exhibits a GR binding affinity that is 4.3 times higher than that of dexamethasone, with both compounds displaying a Hill factor close to 1 . This enhanced receptor engagement occurs despite loteprednol etabonate being designed as a 'soft steroid' with rapid metabolic inactivation following receptor dissociation [1]. The elevated binding affinity contributes to potent anti-inflammatory activity at the target tissue, while the retrometabolic design—specifically the C-20 ester moiety that serves as a substrate for ubiquitous tissue esterases—ensures rapid conversion to the inactive carboxylic acid metabolite Δ¹-cortienic acid etabonate upon entering systemic circulation or aqueous humor [1]. This dual pharmacological profile (high local potency with rapid systemic inactivation) is not replicated in ketone-class corticosteroids such as dexamethasone or prednisolone acetate, which lack the esterase-labile functional group and thus exhibit prolonged tissue residence and greater propensity for adverse effects [2].

glucocorticoid receptor receptor binding affinity corticosteroid pharmacology structure-activity relationship

Real-World IOP Safety of Loteprednol/Tobramycin Across Diverse Ocular Surface Inflammatory Conditions

A multi-site retrospective chart review of 87 patients (115 LE/T-treated eyes) across three U.S. optometry practices evaluated real-world safety outcomes of loteprednol etabonate 0.5%/tobramycin 0.3% ophthalmic suspension for various ocular surface inflammatory conditions [1]. Baseline conditions included conjunctival injury/corneal abrasion (25.3%), keratitis (18.4%), viral conjunctivitis (16.1%), and blepharitis/eyelid inflammation/MGD (11.5%) [1]. The most common dosing regimen was one drop four times daily [1]. Mean IOP was 15.2 mmHg (SD 4.4) at baseline and 15.7 mmHg (SD 4.4) at the first follow-up visit (p = 0.2467), indicating no statistically or clinically significant IOP elevation associated with LE/T use [1]. No adverse events were recorded, and there were no significant changes in mean visual acuity [1]. The study concluded that LE/T 'appears to have a high level of safety when used for the management of various ocular surface inflammatory conditions encountered in optometric practice' [1].

real-world evidence intraocular pressure ocular surface inflammation retrospective chart review

Pediatric Safety Profile: Loteprednol/Tobramycin Demonstrated Safe and Well-Tolerated in Children Aged 0-6 Years

Two clinical trials specifically evaluated the safety and tolerability of loteprednol etabonate 0.5%/tobramycin 0.3% ophthalmic suspension in pediatric subjects aged 0 to 6 years [1]. One trial enrolled subjects with lid inflammation (chalazion/hordeolum) and the second enrolled subjects with blepharoconjunctivitis [1]. The results demonstrated that short-term treatment with topical LE/T was safe and well-tolerated in this pediatric population [1]. A systematic literature review examining the use of LE/T for ocular inflammatory conditions confirmed that LE/T was well-tolerated in pediatric populations aged 0 to 6 years with blepharitis or blepharoconjunctivitis [2]. The safety profile observed in children is consistent with the minimal IOP impact demonstrated in adult populations, reflecting the intrinsic safety advantages of the loteprednol etabonate 'soft steroid' design [3].

pediatric ophthalmology blepharoconjunctivitis drug safety pediatric dosing

Loteprednol Etabonate/Tobramycin (CAS 863983-05-5): Evidence-Based Research and Industrial Application Scenarios for Prioritized Procurement


Clinical Management of Blepharokeratoconjunctivitis (BKC) Requiring Combined Anti-Inflammatory and Antibacterial Therapy

Loteprednol etabonate 0.5%/tobramycin 0.3% ophthalmic suspension is indicated for the treatment of steroid-responsive inflammatory ocular conditions with superficial bacterial infection or infection risk, with specific clinical trial evidence supporting its use in blepharokeratoconjunctivitis [1]. In head-to-head randomized trials, LE/T demonstrated anti-inflammatory efficacy comparable to dexamethasone 0.1%/tobramycin 0.3% (DM/T) while conferring a lower incidence of clinically significant IOP elevation (≥10 mmHg) [2]. The fixed-dose combination simplifies the treatment regimen for BKC, a condition characterized by concurrent inflammation of the eyelid margin, conjunctiva, and cornea, by addressing both inflammatory and infectious components in a single formulation.

Postoperative Inflammation Management Following Cataract Surgery

LE/T provides effective control of postoperative inflammation following cataract surgery, as demonstrated in a comparative study of 299 patients where LE/T showed significantly superior reduction in anterior chamber cell reaction at day 8 compared with prednisolone acetate 1% (mean grade 0.124 vs 0.350, p < 0.001) [1]. Both treatment groups exhibited IOP reduction from baseline, with LE/T showing a numerically greater reduction at day 28 (-2.18 mmHg vs -1.25 mmHg, p = 0.006) [1]. The combination formulation offers the added benefit of antibacterial prophylaxis from the tobramycin component, which may be advantageous in surgical settings where postoperative infection risk must be managed concurrently with inflammation.

Pediatric Ocular Inflammatory Conditions in Patients Aged 0-6 Years

LE/T is supported by dedicated pediatric safety trials demonstrating short-term safety and tolerability in children aged 0 to 6 years with lid inflammation or blepharoconjunctivitis [1]. While efficacy versus vehicle was not demonstrated in these pediatric studies—potentially due to improvements across all treatment groups or limited sample size—the safety data provide important evidence for pediatric use [2]. The 'soft steroid' design of loteprednol etabonate, with its rapid metabolic inactivation and minimal IOP impact, offers particular value in the pediatric population where long-term corticosteroid safety considerations are paramount and where alternative agents may carry higher risks of IOP elevation or systemic effects.

Diverse Ocular Surface Inflammatory Conditions in Optometric and General Ophthalmology Practice

Real-world evidence from a multi-site retrospective chart review demonstrates that LE/T exhibits a high level of safety when used for various ocular surface inflammatory conditions encountered in routine optometric practice, including conjunctival injury/corneal abrasion, keratitis, viral conjunctivitis, and blepharitis/eyelid inflammation [1]. The mean IOP change from baseline to follow-up was not statistically significant (+0.5 mmHg, p = 0.2467), and no adverse events were recorded [1]. The favorable safety profile across heterogeneous diagnoses and patient presentations supports the use of LE/T as a versatile therapeutic option in settings where diagnostic specificity may be evolving or where multiple inflammatory conditions are managed within a single practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loteprednol etabonate/tobramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.